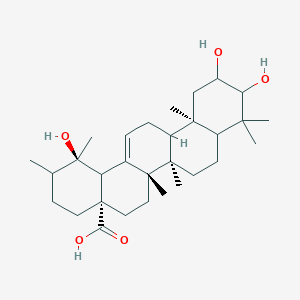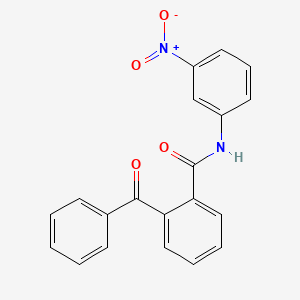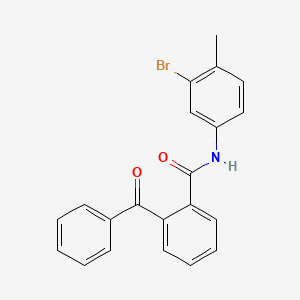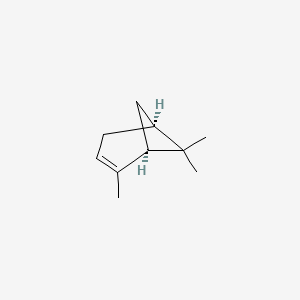
Acetylthiocholine iodide; S-Acetylthiocholine iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetylthiocholine diiodide is a chemical compound commonly used as a substrate in biochemical assays, particularly for the enzyme acetylcholinesterase. This compound is a derivative of acetylcholine, a neurotransmitter, and is often used in research to study enzyme kinetics and inhibition.
准备方法
Synthetic Routes and Reaction Conditions
Acetylthiocholine diiodide can be synthesized through the reaction of acetyl chloride with thiocholine, followed by the addition of iodine to form the diiodide salt. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of acetylthiocholine diiodide involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yield and purity. The final product is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
Acetylthiocholine diiodide undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by acetylcholinesterase, resulting in the formation of thiocholine and acetic acid.
Oxidation: In the presence of oxidizing agents, acetylthiocholine diiodide can be oxidized to form disulfides.
Substitution: The iodide ions can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in a buffered aqueous solution at a pH of around 8.0, using acetylcholinesterase as the catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reactions often involve the use of silver nitrate or other halide exchange reagents.
Major Products
Hydrolysis: Thiocholine and acetic acid.
Oxidation: Disulfides and other oxidized sulfur compounds.
Substitution: Various iodide-substituted derivatives.
科学研究应用
Acetylthiocholine diiodide is widely used in scientific research due to its role as a substrate for acetylcholinesterase. Its applications include:
作用机制
Acetylthiocholine diiodide acts as a pseudosubstrate for acetylcholinesterase. The enzyme catalyzes the hydrolysis of acetylthiocholine diiodide to produce thiocholine and acetic acid. This reaction mimics the natural hydrolysis of acetylcholine, allowing researchers to study the enzyme’s activity and inhibition. The molecular targets include the active site of acetylcholinesterase, where the compound binds and undergoes hydrolysis .
相似化合物的比较
Similar Compounds
Acetylthiocholine iodide: Similar in structure but contains only one iodide ion.
Butyrylthiocholine iodide: Another thiocholine derivative used as a substrate for butyrylcholinesterase.
Acetylcholine iodide: The natural neurotransmitter with an iodide counterion.
Uniqueness
Acetylthiocholine diiodide is unique due to its dual iodide ions, which can influence its electrochemical properties and reactivity. This makes it particularly useful in specific biochemical assays where these properties are advantageous .
属性
分子式 |
C14H32I2N2O2S2 |
|---|---|
分子量 |
578.4 g/mol |
IUPAC 名称 |
2-acetylsulfanylethyl(trimethyl)azanium;diiodide |
InChI |
InChI=1S/2C7H16NOS.2HI/c2*1-7(9)10-6-5-8(2,3)4;;/h2*5-6H2,1-4H3;2*1H/q2*+1;;/p-2 |
InChI 键 |
OKOBAXSOLZGGKY-UHFFFAOYSA-L |
规范 SMILES |
CC(=O)SCC[N+](C)(C)C.CC(=O)SCC[N+](C)(C)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol](/img/structure/B14801372.png)
![Methyl 4-{2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14801377.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B14801385.png)
![[(10S,13R,14S)-14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14801388.png)
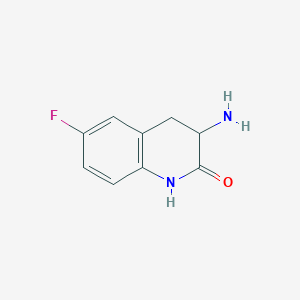
![(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801407.png)
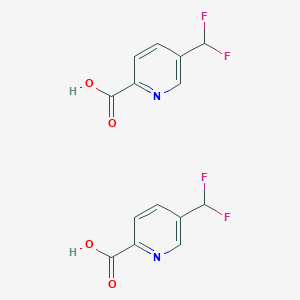
![Tert-butyl-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-dimethylsilane](/img/structure/B14801413.png)
